2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one
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Overview
Description
2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one is a chemical compound that belongs to the piperazinone family Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one typically involves the reaction of ethyl chloroacetate with piperazine under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinones with various functional groups.
Scientific Research Applications
2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(6-Ethyl-5-fluoro-4-pyrimidinyl)-2-piperazinone: Similar structure but with a fluorine atom and a pyrimidinyl group.
Piperazinone, 4-(chloroacetyl)-3,3-dimethyl-: Contains a chloroacetyl group and two methyl groups.
Uniqueness
2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-ethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
ORWIPPKVYLQCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(=O)N1 |
Origin of Product |
United States |
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